molecular formula C9H9BrN2 B2443395 3-(ブロモメチル)-1-メチル-1H-インダゾール CAS No. 174180-57-5

3-(ブロモメチル)-1-メチル-1H-インダゾール

カタログ番号: B2443395
CAS番号: 174180-57-5
分子量: 225.089
InChIキー: RCHJAMWXOFEHBQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Bromomethyl)-1-methyl-1H-indazole is an organic compound that belongs to the indazole family. Indazoles are bicyclic compounds consisting of a benzene ring fused to a pyrazole ring. The bromomethyl group attached to the indazole core makes this compound particularly interesting for various chemical reactions and applications.

科学的研究の応用

Anticancer Activity

Research indicates that 3-(Bromomethyl)-1-methyl-1H-indazole exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines:

  • Mechanism : The compound induces apoptosis in cancer cells, which is a programmed cell death mechanism crucial for eliminating malignant cells. This activity is often linked to its interaction with specific molecular targets involved in cell signaling pathways .

Antimicrobial Properties

The compound has demonstrated promising antimicrobial activity against several bacterial strains. Its mechanism appears to involve:

  • Disruption of Cell Wall Synthesis : In vitro studies suggest that it interferes with bacterial metabolic pathways and cellular integrity, leading to effective inhibition of bacterial growth.

Enzyme Inhibition

3-(Bromomethyl)-1-methyl-1H-indazole functions as an enzyme inhibitor, particularly affecting:

  • TRPV1 Antagonism : It has been identified as a potential antagonist of the transient receptor potential vanilloid 1 (TRPV1), which plays a role in pain perception. This suggests its utility in developing analgesics .

Case Studies

StudyFindingsApplication
Study on Anticancer ActivityShowed significant cytotoxicity against human ovarian carcinoma cells (SKOV-3) with IC50 values indicating strong efficacyPotential anticancer drug development
Antimicrobial TestingExhibited inhibitory effects against multiple bacterial strains, disrupting cell wall synthesisDevelopment of new antimicrobial agents
Enzyme Inhibition ResearchIdentified as a TRPV1 antagonist with notable analgesic propertiesPain management therapies

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-1-methyl-1H-indazole typically involves the bromination of 1-methyl-1H-indazole. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, where the bromine atom is introduced at the methyl group attached to the indazole ring.

Industrial Production Methods

In an industrial setting, the production of 3-(Bromomethyl)-1-methyl-1H-indazole can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity of the final product.

化学反応の分析

Types of Reactions

3-(Bromomethyl)-1-methyl-1H-indazole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as amines, thiols, and alkoxides, to form new derivatives.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyano, and methoxy derivatives.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is 1-methyl-1H-indazole.

類似化合物との比較

Similar Compounds

    1-Methyl-1H-indazole: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    3-(Chloromethyl)-1-methyl-1H-indazole: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    3-(Hydroxymethyl)-1-methyl-1H-indazole: Contains a hydroxyl group, making it more hydrophilic and suitable for different types of chemical modifications.

Uniqueness

3-(Bromomethyl)-1-methyl-1H-indazole is unique due to the presence of the bromomethyl group, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a versatile compound for scientific research.

生物活性

3-(Bromomethyl)-1-methyl-1H-indazole is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

3-(Bromomethyl)-1-methyl-1H-indazole is characterized by the presence of a bromomethyl group attached to the indazole framework. This unique feature contributes to its reactivity and biological interactions. The compound's structure can be represented as follows:

  • IUPAC Name : 3-(Bromomethyl)-1-methyl-1H-indazole
  • Molecular Formula : C9H10BrN
  • Molecular Weight : 215.09 g/mol

The biological activity of 3-(Bromomethyl)-1-methyl-1H-indazole is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, leading to modulation of enzyme activity or receptor function. This interaction can influence several signaling pathways, making it a candidate for therapeutic applications.

Enzyme Inhibition

Research indicates that 3-(Bromomethyl)-1-methyl-1H-indazole exhibits significant enzyme inhibitory properties. For instance, it has been shown to inhibit certain kinases involved in cancer progression, such as c-MET kinase. A study demonstrated that derivatives of this compound could achieve sub-micromolar binding affinities, indicating potent inhibitory effects on targeted enzymes .

Receptor Binding

The compound also shows potential as a receptor ligand. Its indazole core enables interactions with various receptors, influencing cellular processes and signaling pathways. This property has been explored in studies focusing on drug design for conditions such as cancer and inflammation.

Case Study 1: c-MET Inhibition

In a recent study, researchers synthesized derivatives of 3-(Bromomethyl)-1-methyl-1H-indazole to evaluate their potency against c-MET kinase. The findings revealed that certain modifications led to enhanced binding affinity and selectivity for mutant forms of the kinase, which are often resistant to conventional therapies .

Table 1: Binding Affinities of Indazole Derivatives

CompoundBinding Affinity (nM)Selectivity
3-(Bromomethyl)-1-methyl-1H-indazole90D1228V mutant
Indazole derivative A240Wild-type
Indazole derivative B150D1228V mutant

Case Study 2: Antimicrobial Activity

Another study investigated the antimicrobial properties of 3-(Bromomethyl)-1-methyl-1H-indazole against various bacterial strains. The compound demonstrated moderate activity against Gram-positive bacteria, suggesting its potential use in developing new antimicrobial agents .

Research Findings

Recent literature highlights the versatility of 3-(Bromomethyl)-1-methyl-1H-indazole in various biological contexts:

  • Anticancer Activity : The compound has been linked to inhibiting cell proliferation in several cancer cell lines through its action on specific kinases .
  • Neuroprotective Effects : Some studies suggest that indazole derivatives may exhibit neuroprotective effects by modulating neurotransmitter systems .
  • Inflammation Modulation : Research indicates potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

特性

IUPAC Name

3-(bromomethyl)-1-methylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-12-9-5-3-2-4-7(9)8(6-10)11-12/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHJAMWXOFEHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirring solution of 692 mg (2.64 mmol, 1.3 equiv) of triphenylphosphine in 10 mL of acetonitrile at 0° C. is added 125 μL (2.44 mmol, 1.2 equiv) of Br2. The resulting orange-yellow suspension is stirred 10 min at 0° C., then a solution of 330 mg (2.03 mmol) of (1-Methyl-1H-indazol-3-yl) methanol, prepared as in Intermediate 24, in 5 mL of acetonitrile is added over 2 min. The resulting solution is stirred 1.5 h at RT, and the solvent is removed in vacuo. Purification of the residue by silica gel flash column chromatography using hexane/EtOAc 5/1 as eluent afforded 185 mg of the title compound as a yellow solid: 1H NMR (CDCl3, 300 MHz) δ7.82 (d, 1H), 7.40 (m, 2H), 7.22 (m, 1H), 4.82 (s, 2H), 4.03 (s, 3H); Rf =0.87 in hexane/EtOAc 1/1.
Quantity
692 mg
Type
reactant
Reaction Step One
Name
Quantity
125 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
330 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Intermediate 24
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。